molecular formula C13H25ClN2O2 B2401641 tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride CAS No. 2228694-16-2

tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride

Cat. No.: B2401641
CAS No.: 2228694-16-2
M. Wt: 276.81
InChI Key: RDBVQKIMLYODFG-UHFFFAOYSA-N
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Description

“tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2228694-16-2 . It has a molecular weight of 276.81 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)14-9-13-6-4-10(5-7-13)8-15-13;/h10,15H,4-9H2,1-3H3,(H,14,16);1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the sources I have access to .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized using various methods, including cyclic amino acid ester synthesis via intramolecular lactonization and characterized using NMR spectroscopy and high-resolution mass spectrometry (Moriguchi et al., 2014).
  • Crystallographic Studies : Its crystal structure has been determined using single-crystal X-ray diffraction analysis, revealing a monoclinic space group and a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Chemical Reactions and Derivatives

  • Ring-Closing Iodoamination : This technique was used in the synthesis of the tropane alkaloid (+)-pseudococaine hydrochloride, showcasing its applicability in complex organic syntheses (Brock et al., 2012).
  • Nematicidal Activity : Derivatives of the compound were evaluated for nematicidal activity against pinewood nematodes and root-knot nematodes, demonstrating its potential in agricultural applications (Xu et al., 2021).

Pharmaceutical and Biological Relevance

  • Pharmacological Study : Carbamates derived from this compound have been synthesized and studied for their pharmacological properties, including 5-HT3 activity, highlighting its relevance in medicinal chemistry (Iriepa & Bellanato, 2011).

Miscellaneous Applications

  • Crystallographic Characterization : Studies have been conducted on geometry changes upon electron loss from derivatives of this compound, contributing to our understanding of molecular dynamics and structure (Nelsen et al., 2005).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I have access to. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and research of this compound would depend on its properties and potential applications in various fields such as medicine, materials science, etc .

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.2]octan-1-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)14-9-13-6-4-10(5-7-13)8-15-13;/h10,15H,4-9H2,1-3H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBVQKIMLYODFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(CC1)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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